

A Comparative Guide to the Structural Confirmation of 1-(Cyclopentylmethyl)-1H-pyrazole Derivatives

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Compound of Interest		
Compound Name:	1-(cyclopentylmethyl)-1H-pyrazole	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to confirm the structure of **1-(cyclopentylmethyl)-1H-pyrazole** derivatives. By presenting comparative data and detailed experimental protocols, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel pyrazole-based compounds.

The structural elucidation of newly synthesized molecules is a cornerstone of medicinal chemistry and drug development. For pyrazole derivatives, a class of heterocyclic compounds with diverse pharmacological activities, unambiguous structural confirmation is critical.[1][2] This guide outlines the primary analytical techniques employed for this purpose, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography.

Comparative Spectroscopic Data

The following tables summarize typical spectroscopic data for pyrazole derivatives, providing a reference for the structural confirmation of **1-(cyclopentylmethyl)-1H-pyrazole** analogues.

Table 1: Representative ¹H NMR Spectroscopic Data for the Pyrazole Ring



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
H-3	6.42	S	-	[3]
H-4	6.99	S	-	[4]
H-5	7.71	dd	8.0, 1.6	[4]
N-H	12.99	S	-	[3]
N-H	13.05	bs	-	[4]

Table 2: Representative ¹³C NMR Spectroscopic Data for the Pyrazole Ring

Carbon	Chemical Shift (δ , ppm)	Reference
C-3	155.35	[5]
C-4	104.7	[4]
C-5	149.56	[5]

Table 3: Key FT-IR Absorption Frequencies for Pyrazole Derivatives

Functional Group	Wavenumber (cm⁻¹)	Reference
N-H Stretch	3275	
C=N Stretch	1651	
C=C Stretch	1593	

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducible results. The following sections provide standardized protocols for NMR, MS, and X-ray crystallography.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy



- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[5][6]
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a spectral width of 12,000 Hz and an acquisition time of 5 seconds.
 - Reference the chemical shifts to the residual solvent peak.[6]
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
- Data Analysis:
 - Integrate the proton signals to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons in the 1-(cyclopentylmethyl)-1H-pyrazole structure.
 - Assign the carbon signals based on their chemical shifts and comparison with related structures.
- 2. Mass Spectrometry (MS)
- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).[3]
- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
- Acquisition:

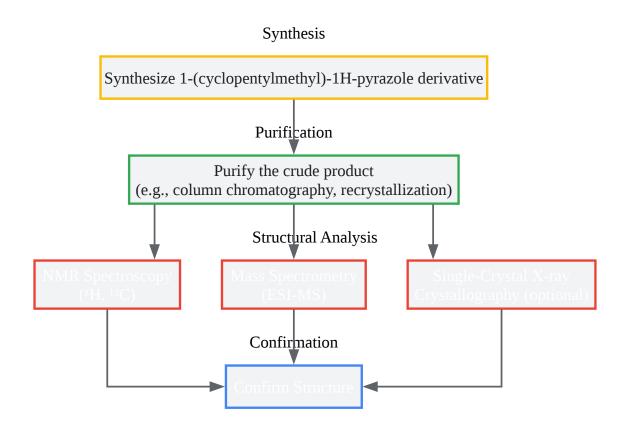


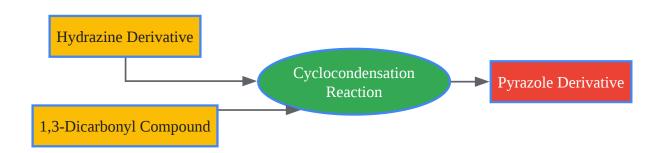
- Infuse the sample solution into the ESI source.
- Acquire the mass spectrum in positive or negative ion mode.
- Data Analysis:
 - Identify the molecular ion peak (M+H)⁺ or (M-H)⁻ to confirm the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain further structural information.
- 3. Single-Crystal X-ray Crystallography
- Objective: To determine the three-dimensional arrangement of atoms in the crystal lattice, providing definitive structural proof.
- Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
- Data Collection:
 - Mount a suitable crystal on a diffractometer.[7]
 - Collect diffraction data using monochromatic X-ray radiation (e.g., Mo-Kα).[7]
- Structure Solution and Refinement:
 - Solve the crystal structure using direct methods or Patterson methods.[8]
 - Refine the structural model against the collected diffraction data.
- Data Analysis:
 - Analyze the resulting crystal structure to confirm the connectivity and stereochemistry of the 1-(cyclopentylmethyl)-1H-pyrazole derivative. The pyrazole ring is expected to be planar.[8]



Visualizing Experimental Workflows

General Workflow for Structural Confirmation





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References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 8. spast.org [spast.org]
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